REACTION_CXSMILES
|
C=C[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5]C=1.[NH2-].[Li+].[CH3:11][O:12][C:13]([CH3:19])([O:15]CC#C)[CH3:14].BrCC>CCCCCC>[CH3:11][O:12][C:13]([CH3:19])([O:15][CH2:5][C:6]#[C:7][CH2:8][CH3:3])[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
COC(C)(OCC#C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the liquid ammonia was evaporated under normal pressure within 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
70 ml of water were added to the reaction mixture at 22° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred until all salt
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 2 g of anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure (40° C., 40 mbar)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(OCC#CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 81.8% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |